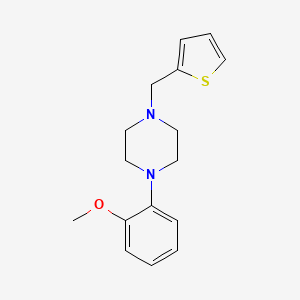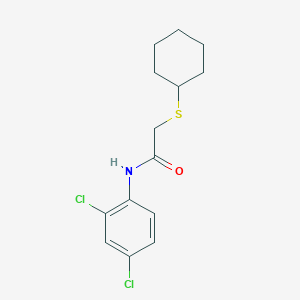
Naphthalen-2-yl pyridine-4-carboxylate
Vue d'ensemble
Description
Naphthalen-2-yl pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a naphthalene ring attached to a pyridine ring through a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl pyridine-4-carboxylate typically involves the reaction of naphthalene-2-carboxylic acid with pyridine-4-carboxylic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with pyridine to yield the desired ester . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-yl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yl pyridine-4-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthalen-2-yl pyridine-4-carboxylic acid, naphthalen-2-yl pyridine-4-methanol, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Naphthalen-2-yl pyridine-4-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of naphthalen-2-yl pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound . For example, as a ligand, it can coordinate with metal ions, affecting the catalytic activity of metal-based enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-1-yl pyridine-4-carboxylate
- Naphthalen-2-yl pyridine-3-carboxylate
- Naphthalen-2-yl pyridine-2-carboxylate
Uniqueness
Naphthalen-2-yl pyridine-4-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Propriétés
IUPAC Name |
naphthalen-2-yl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(13-7-9-17-10-8-13)19-15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYPXDXUGVBSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5661917.png)



![methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylate](/img/structure/B5661930.png)
![3-{3-[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B5661932.png)
![1-amino-2-(1H-benzimidazol-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5661933.png)
![1-(1,3-benzothiazol-2-yl)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5661936.png)
![1-methyl-2-{[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]methyl}-1H-benzimidazole](/img/structure/B5661944.png)
![ethyl {2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5661952.png)

![4-oxo-1-phenyl-4-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-1-butanone](/img/structure/B5661974.png)

![(4S)-3-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5662010.png)
